molecular formula C22H17FN2O3 B2712712 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzamide CAS No. 922009-32-3

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzamide

Cat. No. B2712712
CAS RN: 922009-32-3
M. Wt: 376.387
InChI Key: XRTNUHADZZDYJN-UHFFFAOYSA-N
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Description

“N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzamide” is a compound with the molecular formula C21H16F2N2O4S . It is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine . Certain compounds and salts of this formula are selective inhibitors of the Dopamine D2 receptor .


Synthesis Analysis

The synthesis of this compound involves methods provided in the patent WO2015017412A1 . The patent also provides methods for synthesizing compounds of the same formula .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula C21H16F2N2O4S . Further structural analysis would require more specific data such as crystallographic studies or spectroscopic data.

Scientific Research Applications

Antitumor Activities

Research has identified dibenzo[b,f][1,4]oxazepine derivatives as compounds with significant antitumor activities. For instance, new dihydrodibenzoxepins isolated from Bulbophyllum kwangtungense demonstrated anti-tumor activities against HeLa and K562 human tumor cell lines, suggesting their potential in cancer treatment (Wu, He, & Pan, 2006). Further, organocatalytic asymmetric Mannich reactions involving dibenzo[b,f][1,4]oxazepines have been developed to construct chiral centers with significant yields and selectivities, highlighting the importance of these scaffolds in synthetic medicinal chemistry (Li, Lin, & Du, 2019).

Synthesis and Chemical Properties

Dibenzo[b,f][1,4]oxazepine derivatives have been synthesized through various chemical reactions, showcasing the versatility of these compounds. Methods include nucleophilic displacement reactions and base-catalyzed intramolecular nucleophilic substitutions, providing pathways to access a range of substituted dibenzo[b,f][1,4]oxazepin-11(10H)-ones with potential applications in drug development (Samet et al., 2005; Samet, Kislyi, Marshalkin, & Semenov, 2006).

Mechanism of Action

This compound is a selective inhibitor of the Dopamine D2 receptor . The D2 receptor is one of the most validated drug targets in neurology and psychiatry .

properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O3/c1-13-6-8-20-18(10-13)25(2)22(27)17-12-16(7-9-19(17)28-20)24-21(26)14-4-3-5-15(23)11-14/h3-12H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTNUHADZZDYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC(=CC=C4)F)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzamide

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